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Lactococcin Q beta -

Lactococcin Q beta

Catalog Number: EVT-245458
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Lactococcin Q beta is derived from the strain Lactococcus lactis QU 4, which has been isolated from various dairy products. This strain is notable for its ability to produce the bacteriocin in significant quantities, making it a subject of interest for both microbiological and biotechnological research. The production process typically involves culturing Lactococcus lactis under specific conditions conducive to bacteriocin synthesis.

Classification

Lactococcin Q beta is classified as a two-peptide bacteriocin due to its composition of two distinct peptide chains. These peptides are encoded by specific genes within the Lactococcus lactis genome and are characterized by their antimicrobial properties against various pathogenic bacteria, particularly those found in food products.

Synthesis Analysis

Methods

The synthesis of Lactococcin Q beta involves several steps, primarily focusing on the extraction and purification of the peptides from the producing strain. The typical method includes:

  1. Cultivation: Growing Lactococcus lactis QU 4 in a suitable medium.
  2. Cell Lysis: Using enzymes such as lysozyme to lyse bacterial cells and release intracellular components.
  3. Precipitation: Employing acetone precipitation to concentrate the peptides.
  4. Chromatography: Utilizing cation exchange chromatography followed by reverse-phase high-performance liquid chromatography (HPLC) for further purification.

Technical Details

The purification process is monitored through mass spectrometry and amino acid sequencing techniques. Matrix-assisted laser desorption ionization-time-of-flight mass spectrometry (MALDI-TOF MS) is commonly used to determine the molecular masses of the isolated peptides, confirming their identities and purity levels .

Molecular Structure Analysis

Structure

The molecular structure of Lactococcin Q beta consists of a peptide chain with a specific sequence that contributes to its biological activity. The N-terminal sequence identified for Lactococcin Q beta is:

KKWGWLAWVEPAGEFLKGFGKGAIKEGNKDKWKNI\text{KKWGWLAWVEPAGEFLKGFGKGAIKEGNKDKWKNI}

This sequence comprises 35 amino acids, with a calculated molecular mass of approximately 4,018 Da as confirmed by MALDI-TOF MS .

Data

Mass spectrometry results indicate that Lactococcin Q beta has distinct physicochemical properties that can be exploited for its antimicrobial activity. The precise structural conformation plays a crucial role in its interaction with target cells.

Chemical Reactions Analysis

Reactions

Lactococcin Q beta exhibits antimicrobial activity primarily through its ability to disrupt bacterial cell membranes. The mechanism involves binding to specific receptors on the surface of target bacteria, leading to pore formation and subsequent cell lysis.

Technical Details

The interactions between Lactococcin Q beta and target bacteria can be studied using various biochemical assays that measure growth inhibition and cell viability. These assays help elucidate the concentration-dependent effects of the bacteriocin on different bacterial strains.

Mechanism of Action

Lactococcin Q beta operates through a well-defined mechanism that involves:

  1. Binding: The peptide binds to specific receptors on the target bacterial cell membrane.
  2. Pore Formation: This binding triggers conformational changes in the membrane, leading to pore formation.
  3. Cell Lysis: The formation of pores results in leakage of cellular contents and eventual cell death.

This mechanism underscores the effectiveness of Lactococcin Q beta as an antimicrobial agent against susceptible Gram-positive bacteria .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 4,018 Da.
  • Amino Acid Composition: Contains a diverse array of amino acids contributing to its structural integrity and function.

Chemical Properties

  • Solubility: Generally soluble in aqueous solutions at physiological pH.
  • Stability: Exhibits stability under various environmental conditions but may be susceptible to proteolytic enzymes.

Relevant data indicate that these properties can significantly influence its application in food preservation and therapeutic uses .

Applications

Lactococcin Q beta has several scientific applications:

  • Food Preservation: Its antimicrobial properties make it suitable for use as a natural preservative in dairy products, helping to inhibit spoilage organisms.
  • Biotechnology: Research into its mechanisms can lead to the development of novel antimicrobial agents or food additives that enhance food safety.
  • Pharmaceuticals: Potential applications in developing new antibiotics or therapeutic agents targeting resistant bacterial strains.

Properties

Product Name

Lactococcin Q beta

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